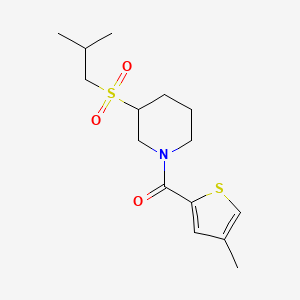

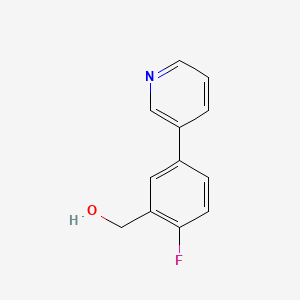

![molecular formula C20H17FN4S B2488326 6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 923139-67-7](/img/structure/B2488326.png)

6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine" belongs to the class of triazolopyridazines, which are heterocyclic compounds known for their varied biological activities. These compounds are structurally characterized by the presence of a triazolo[4,3-b]pyridazine core, which is a fused triazole and pyridazine ring system. This structural motif is found in many compounds with significant pharmacological properties, including anxiolytic, anticonvulsant, and anticancer activities (Aggarwal et al., 2019).

Synthesis Analysis

The synthesis of triazolopyridazine derivatives often involves multistep synthetic routes that may include cyclization reactions, substitutions, and the introduction of various functional groups to achieve the desired compound. For example, the synthesis of similar triazolopyridazine compounds has been accomplished using oxidative intramolecular cyclization techniques, employing green oxidants in environmentally benign solvents (Aggarwal et al., 2019).

Molecular Structure Analysis

The molecular structure of triazolopyridazines, including the specific compound , features a nonplanar tricyclic core due to the steric strain and electronic interactions within the fused ring system. X-ray crystallography studies reveal that such compounds may exhibit various crystal packing motifs influenced by weak intermolecular interactions, including hydrogen bonding and π-π stacking (Sallam et al., 2021).

科学的研究の応用

Synthesis Techniques

Research on 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines, closely related to the compound , highlights the use of oxidative intramolecular cyclization techniques. Iodobenzene diacetate is employed as a green oxidant in these syntheses, demonstrating a preference for environmentally friendly practices in the chemical synthesis of complex molecules (Aggarwal et al., 2019).

Structural Characterization

The structural characteristics of triazolo-pyridazine derivatives are meticulously elucidated using various spectroscopic techniques like IR, NMR (1H and 13C), mass spectral data, and elemental analyses. Notably, X-ray crystal analysis plays a critical role in understanding the spatial configuration of these molecules, revealing intricate details such as twisted conformations and nonplanar tricyclic cores in certain derivatives. These insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Aggarwal et al., 2019).

Biological and Pharmaceutical Research

Antiviral Activities

Certain triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activities, particularly against hepatitis-A virus (HAV). The plaque reduction infectivity assay indicates a significant reduction in virus count due to treatment with these compounds, highlighting their potential as antiviral agents (Shamroukh & Ali, 2008).

Antitubulin Agents

In the realm of cancer research, a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines have been synthesized and evaluated as antitubulin agents. These compounds have shown moderate to potent antiproliferative activity, indicating their potential in cancer treatment strategies. The compound 4q, in particular, has demonstrated high activity against various cancer cell lines, offering a promising avenue for therapeutic development (Xu et al., 2016).

Agricultural Applications

Agrochemical Uses

Pyridazine derivatives, including those with the triazolo[4,3-b]pyridazine framework, find utility in the agricultural sector. They are used for a range of applications such as molluscicidal, anti-feedant, insecticidal, herbicidal, plant growth regulators, and other agrochemical purposes. The synthesis and structure elucidation of these compounds, along with docking studies against specific pathogens like Fusarium oxysporum, underscore their importance in agriculture (Sallam et al., 2022).

特性

IUPAC Name |

6-(4-ethylphenyl)-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4S/c1-2-14-3-7-16(8-4-14)18-11-12-19-22-23-20(25(19)24-18)26-13-15-5-9-17(21)10-6-15/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSCSVDVLCVDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

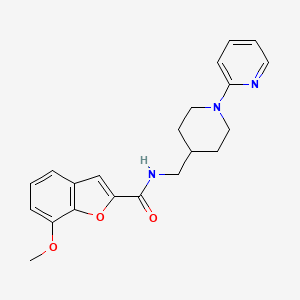

![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)

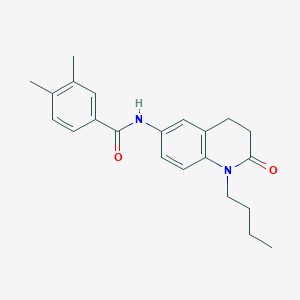

![2-(furan-3-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2488252.png)

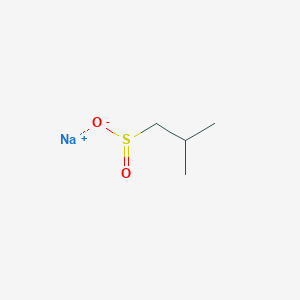

![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)

![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)

![[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2488264.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488266.png)